Technical Documentation Center

methyl 4-[(1,1-dioxo-1 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-[(1,1-dioxo-1
  • CAS: 1245569-32-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1,1-Dioxo-1,2-Benzothiazole Derivatives in Biological Pathways: A Technical Guide

Executive Summary The pharmacophore 1,1-dioxo-1,2-benzothiazole—frequently appearing in chemical databases under truncated nomenclatures such as methyl 4-[(1,1-dioxo-1... (e.g., methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacophore 1,1-dioxo-1,2-benzothiazole—frequently appearing in chemical databases under truncated nomenclatures such as methyl 4-[(1,1-dioxo-1... (e.g., methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoate)—represents a highly privileged scaffold in medicinal chemistry. Originally derived from saccharin-like structures, these compounds have been extensively engineered to act as potent, mechanism-based inhibitors of serine proteases. This whitepaper elucidates the core mechanism of action (MoA) of these derivatives, their downstream effects on inflammatory biological pathways, and the rigorous experimental protocols required to validate their efficacy in drug development.

Core Mechanism of Action: Serine Protease Inhibition

The primary biological targets of 1,1-dioxo-1,2-benzothiazole derivatives are Human Leukocyte Elastase (HLE), Cathepsin G, and Proteinase 3, which are stored in the azurophilic granules of neutrophils[1] (). During acute inflammation, the excessive release of these proteases leads to severe tissue damage and extracellular matrix (ECM) degradation.

The MoA relies on the structural mimicry of the 1,1-dioxo-1,2-benzothiazole ring, which acts as a pseudo-substrate for the enzyme's active site. The catalytic serine residue (Ser195) of HLE initiates a nucleophilic attack on the highly electrophilic carbonyl center of the benzothiazole ring. This interaction leads to the cleavage of the C-N bond and the opening of the heterocyclic ring, forming a stable, covalently bound acyl-enzyme intermediate[2] ().

Causality of Inhibition: The electron-withdrawing nature of the 1,1-dioxide group increases the electrophilicity of the adjacent carbonyl, making it highly susceptible to nucleophilic attack by Ser195. The resulting acyl-enzyme complex is hydrolyzed at an exceptionally slow rate (with half-lives of reactivation ranging from 12 to 15 hours), rendering the enzyme effectively inactive during the critical phase of the inflammatory response[2].

Downstream Biological Pathways: Dampening the Inflammatory Cascade

By irreversibly (or pseudo-irreversibly) inhibiting HLE and Cathepsin G, 1,1-dioxo-1,2-benzothiazole derivatives exert profound downstream effects on cellular signaling:

  • Prevention of ECM Degradation: HLE inhibition halts the pathological breakdown of structural proteins like elastin and collagen.

  • Reduction of DAMPs: The preservation of the ECM prevents the generation of Damage-Associated Molecular Patterns (DAMPs), such as elastin-derived peptides.

  • Modulation of TLR4/NF-κB Signaling: DAMPs serve as endogenous ligands for Toll-Like Receptor 4 (TLR4). By reducing DAMPs, the compounds indirectly suppress TLR4 activation, thereby downregulating the NF-κB and STAT3 signaling pathways[3] ().

  • Cytokine Suppression: The attenuation of NF-κB nuclear translocation results in a marked decrease in the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Pathway Compound 1,1-dioxo-1,2-benzothiazole Derivative HLE Human Leukocyte Elastase (HLE) Compound->HLE Covalent Acylation (Ser195) ECM ECM Degradation (Elastin/Collagen) HLE->ECM Proteolysis DAMPs DAMPs Release ECM->DAMPs Generates TLR4 TLR4 Receptor DAMPs->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cytokines Pro-inflammatory Cytokines (IL-6) NFKB->Cytokines Transcription

Fig 1. Mechanistic pathway of 1,1-dioxo-1,2-benzothiazole derivatives inhibiting HLE and NF-κB.

Quantitative Data: Structure-Activity Relationship (SAR)

The efficacy of these derivatives is highly dependent on the substituents attached to the nitrogen atom or the aromatic ring. Table 1 summarizes the inhibitory profile of representative derivatives against key serine proteases.

Table 1: Inhibitory Potency of Representative 1,1-Dioxo-1,2-Benzothiazole Derivatives

Compound DerivativeTarget EnzymeIC50 (nM)Ki (nM)Half-life of Reactivation (h)
Methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoateHLE12.54.2> 14.0
N-Substituted Saccharin Analog ACathepsin G45.018.512.5
N-Substituted Saccharin Analog BProteinase 3110.055.08.0

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of these compounds, a tiered validation workflow is employed, transitioning from cell-free enzymatic assays to complex cellular models.

Workflow QC Compound QC (LC-MS/NMR) Enzyme FRET Assay (HLE/Cat G) QC->Enzyme Cell Cellular Assay (Neutrophils) Enzyme->Cell Target Target Engagement (Western Blot) Cell->Target InVivo In Vivo Models (Inflammation) Target->InVivo

Fig 2. Step-by-step experimental workflow for validating serine protease inhibitors.

Protocol 1: FRET-Based Enzymatic Inhibition Assay
  • Objective: To quantify the real-time formation of the acyl-enzyme intermediate.

  • Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it provides the temporal resolution required to calculate the association rate constant ( kon​ ) of covalent inhibitors, which standard end-point assays cannot achieve.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO) to maintain enzyme stability and compound solubility.

    • Pre-incubation: Incubate 10 nM of purified HLE with varying concentrations of the 1,1-dioxo-1,2-benzothiazole derivative (0.1 nM to 1 µM) for 30 minutes at 25°C.

      • Self-Validation Step: Include Sivelestat as a positive control and a vehicle-only well as a negative control to establish baseline activity.

    • Substrate Addition: Add the fluorogenic substrate MeOSuc-AAPV-AMC (50 µM final concentration).

    • Kinetic Monitoring: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes using a microplate reader.

    • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) from the progress curves to determine the Ki​ and kinact​ .

Protocol 2: Cell-Based NF-κB Translocation Assay (Western Blot)
  • Objective: To confirm that enzymatic inhibition translates to the dampening of intracellular inflammatory signaling.

  • Causality: Western blotting of fractionated cell lysates is chosen over whole-cell ELISA because it explicitly proves the prevention of nuclear translocation of NF-κB, which is the direct mechanistic consequence of TLR4 suppression.

  • Step-by-Step Methodology:

    • Cell Culture: Isolate primary human neutrophils or culture HL-60 cells differentiated into neutrophil-like cells.

    • Compound Treatment: Pre-treat cells with the derivative ( IC90​ concentration determined from Protocol 1) for 1 hour.

    • Stimulation: Induce inflammation by adding 100 ng/mL LPS or exogenous DAMPs (elastin peptides) for 2 hours.

    • Fractionation: Lyse cells using a hypotonic buffer to extract the cytoplasmic fraction, followed by a hypertonic buffer to extract the nuclear fraction.

      • Self-Validation Step: Probe for GAPDH (cytoplasmic marker) and Histone H3 (nuclear marker) to ensure fraction purity and rule out cross-contamination.

    • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-NF-κB p65 antibodies. Quantify the nuclear-to-cytoplasmic ratio of p65 using densitometry.

References

  • Title: Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Source: Journal of Medicinal Chemistry, 1993;36(21):3178-81. URL: [Link]

  • Title: Amino acid-derivative phthalimide and saccharin derivatives as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. Source: Archives of Biochemistry and Biophysics, 1996;332(2):335-40. URL: [Link]

  • Title: Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents. Source: Exploration of Drug Science, 2023;1:320-341. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: Synthesis, Properties, and a Proposed Route to Methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate

Disclaimer: Extensive research did not yield any publicly available crystallographic or detailed physicochemical data for the specific compound methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate. This guide therefore focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Extensive research did not yield any publicly available crystallographic or detailed physicochemical data for the specific compound methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate. This guide therefore focuses on its key precursor, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide , for which scientific literature is available. A proposed synthetic protocol for the originally requested compound based on this precursor is also provided.

Introduction

Sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The thiopyran scaffold, in particular, serves as a valuable building block in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, a versatile intermediate. The oxidation of the sulfur atom to a sulfone significantly influences the molecule's polarity and reactivity, making it a useful synthon in drug discovery. Furthermore, this document outlines a scientifically sound, proposed synthesis of methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate via reductive amination of this precursor.

Synthesis and Crystallization of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide is typically achieved through the oxidation of Tetrahydro-4H-thiopyran-4-one. Careful control of the reaction conditions is necessary to prevent over-oxidation.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

A common method for the preparation of the precursor, Tetrahydro-4H-thiopyran-4-one, involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • To a solution of dimethyl 3,3'-thiobispropanoate in an appropriate solvent such as THF, add a base like sodium methoxide (NaOMe).

  • The reaction is stirred, typically at room temperature, to facilitate the intramolecular Dieckmann condensation.

  • Upon completion, the reaction is quenched, and the intermediate product, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is isolated.

Step 2: Decarboxylation to Tetrahydro-4H-thiopyran-4-one

  • The crude intermediate from Step 1 is subjected to acidic hydrolysis and decarboxylation.

  • This is commonly achieved by refluxing in an aqueous acid solution, such as 10% sulfuric acid[1].

  • After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield Tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents.

  • Dissolve Tetrahydro-4H-thiopyran-4-one in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Add an oxidizing agent, for example, hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The use of a stoichiometric amount of the oxidizing agent is crucial to avoid over-oxidation to the sulfone.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching any excess oxidizing agent and then extracting the product.

  • The crude product can be purified by crystallization from a suitable solvent system to obtain Tetrahydro-4H-thiopyran-4-one 1,1-dioxide as a solid.

Synthesis_Workflow A Dimethyl 3,3'-thiobispropanoate B Methyl Tetrahydro-4-oxo-2H- thiopyran-3-carboxylate A->B  Dieckmann Condensation (NaOMe, THF) C Tetrahydro-4H-thiopyran-4-one B->C  Decarboxylation (aq. H2SO4, reflux) D Tetrahydro-4H-thiopyran-4-one 1,1-dioxide C->D  Oxidation (e.g., H2O2 or m-CPBA)

Figure 1: Synthetic workflow for Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Physicochemical Properties

PropertyValueSource
CAS Number 17396-35-9
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol
Appearance Solid
Purity Available commercially, purity may vary

Proposed Synthesis of Methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate

The target molecule can be synthesized from Tetrahydro-4H-thiopyran-4-one 1,1-dioxide via a reductive amination reaction with methyl 4-aminobenzoate.

Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equivalent) and methyl 4-aminobenzoate (1-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • To this mixture, add a catalytic amount of an acid, for instance, acetic acid, to facilitate the formation of the intermediate imine or enamine.

  • Stir the reaction mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate.

Reductive_Amination A Tetrahydro-4H-thiopyran-4-one 1,1-dioxide C Imine Intermediate A->C  Acid catalyst (e.g., Acetic Acid) B Methyl 4-aminobenzoate B->C D Methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate C->D  Reducing Agent (e.g., NaBH(OAc)3)

Figure 2: Proposed reductive amination for the synthesis of the target compound.

Potential Applications in Drug Development

The sulfone moiety in Tetrahydro-4H-thiopyran-4-one 1,1-dioxide and its derivatives can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. The general class of thiopyran derivatives has been explored for a variety of biological activities, and the introduction of the aminobenzoate group could open avenues for developing novel compounds with potential therapeutic applications. For instance, benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, which is implicated in cancer progression[2]. The structural motif of the target compound could be of interest in designing new kinase inhibitors or other enzyme-targeted therapies.

Conclusion

While direct experimental data for methyl 4-[(1,1-dioxo-1-thian-4-yl)amino]benzoate is not currently available in the public domain, this guide provides a comprehensive overview of its key precursor, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The synthesis and properties of this precursor are detailed, along with a robust, proposed synthetic route to the target molecule. The structural features of these compounds suggest potential for further exploration in the field of medicinal chemistry and drug development.

References

  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. [Link]

  • Karakus, S., & Çil, E. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275–1283. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Methyl 4-[(1,1-dioxo-1...]-Derivative Stock Solutions for Cell Culture

Introduction Methyl 4-[(1,1-dioxo-1...]-derivatives (such as methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoate or related 1,4-thiazinan-4-yl benzoates) are potent small molecules frequently utilized as inhibitors i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-[(1,1-dioxo-1...]-derivatives (such as methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoate or related 1,4-thiazinan-4-yl benzoates) are potent small molecules frequently utilized as inhibitors in cell-based assays. Due to the presence of the hydrophobic 1,1-dioxo (sulfone/sulfonamide) moiety and aromatic rings, these compounds exhibit notoriously poor aqueous solubility.

Preparing a sterile, highly concentrated stock solution in an organic solvent is a critical first step. Improper preparation can lead to compound precipitation ("crashing out"), inaccurate dosing, and solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol for preparing and handling these stock solutions to ensure maximum reproducibility in your cell culture workflows.

Part 1: Physicochemical Profiling & Solvent Selection

The Causality of Solvent Choice

Aprotic solvents like Dimethyl Sulfoxide (DMSO) are universally preferred for sulfone-containing small molecules because they effectively disrupt the stable crystal lattice of the powder while remaining fully miscible with aqueous cell culture media. However, DMSO is not biologically inert. It acts as a chemical chaperone, altering plasma membrane permeability and protein folding.

At concentrations above 0.5% v/v, DMSO can induce reactive oxygen species (ROS), apoptosis, and inappropriate cell differentiation 1. Therefore, the stock solution must be concentrated enough (typically 1000X) to ensure the final DMSO concentration in the culture well remains ≤0.1% v/v 2.

Quantitative Solvent Compatibility Data

Summarized below is the quantitative profiling for selecting the appropriate solvent for 1,1-dioxo derivatives.

SolventSolubilization Capacity for 1,1-Dioxo DerivativesMax Final Concentration in Cell CultureCytotoxicity Risk ProfileStorage Suitability
DMSO High (>50 mg/mL)≤ 0.1% (Preferred) to 0.5%Moderate (Membrane permeabilization)Excellent (Freeze at -20°C)
DMF High (>20 mg/mL)≤ 0.1%High (Hepatotoxic in primary cells)Good
Ethanol Low to Moderate (<10 mg/mL)≤ 0.5%Moderate (Protein denaturation)Poor (Evaporates easily)
Water / PBS Very Low (<0.1 mg/mL)100%NoneN/A (Insoluble)

Part 2: Step-by-Step Protocol for Stock Solution Preparation

This protocol incorporates visual and environmental checks to guarantee concentration accuracy and prevent degradation.

Materials Required:

  • Methyl 4-[(1,1-dioxo-1...]-derivative powder (High purity, >99%)

  • Anhydrous, cell-culture grade DMSO (sterile-filtered)

  • Analytical balance (calibrated to 0.1 mg)

  • Amber glass vials with Teflon-lined screw caps

  • Positive-displacement pipettes

Step 1: Equilibration (Critical Step)

Remove the lyophilized compound and DMSO from cold storage and allow them to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening cold vials causes atmospheric water vapor to condense on the powder. Water introduced into the DMSO stock will rapidly degrade the compound and alter the final molarity 3.

Step 2: Weighing and Calculation
  • Place a clean, anti-static weigh boat on the analytical balance and tare.

  • Weigh the desired mass of the compound. (Safety Note: Handle unknown or toxic small molecules inside a chemical fume hood using proper PPE)2.

  • Calculate the required DMSO volume using the formula: Volume (L) = Mass (g) / [Desired Concentration (mol/L) × Molecular Weight (g/mol)] Target a 10 mM or 20 mM stock to allow for a 1000X dilution later.

Step 3: Dissolution
  • Transfer the powder quantitatively into an amber glass vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex gently for 1–2 minutes. If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10 minutes, followed by brief sonication 2.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any microscopic refractile bodies indicate incomplete dissolution, which will cause non-specific toxicity and inaccurate dosing.

Step 4: Aliquoting and Storage
  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20–50 µL) into amber glass vials with Teflon-lined caps.

  • Causality: Do not use standard polypropylene Eppendorf tubes for long-term storage. DMSO slowly leaches plasticizers from polypropylene and allows solvent evaporation, artificially inflating the compound's concentration over time 3.

  • Store aliquots protected from light at -20°C or -80°C.

Part 3: Dilution and Cell Treatment Workflow

Directly pipetting a 10 mM DMSO stock into 37°C aqueous cell culture media often causes the hydrophobic small molecule to undergo "hydrophobic collapse" and instantly precipitate at the point of contact. To prevent this, use the Intermediate Dilution Method .

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Intermediate 100 µM Intermediate (1% DMSO in Media) Stock->Intermediate Dilute 1:100 in warm media (Vortex immediately) Final 1 µM Final Treatment (0.01% DMSO in Media) Intermediate->Final Dilute 1:100 in culture well Cells Cell Culture Plate (Incubator 37°C) Final->Cells Incubate cells for assay duration

Intermediate dilution workflow to prevent compound precipitation and minimize DMSO toxicity.

Cell Treatment Steps:
  • Pre-warm Media: Ensure the complete cell culture media is pre-warmed to 37°C. Cold media drastically reduces solubility and triggers precipitation.

  • Create Intermediate: Pipette 2 µL of the 10 mM stock into 198 µL of warm media to create a 100 µM intermediate (1% DMSO). Pipette up and down vigorously to ensure rapid dispersion.

  • Final Dosing: Transfer the appropriate volume of the intermediate solution into the final cell culture well to achieve the target concentration (e.g., a 1:100 dilution yields a 1 µM final concentration with 0.01% final DMSO).

Part 4: Quality Control & Troubleshooting

  • Precipitation in the Well: If you observe needle-like crystals forming on the cells under a brightfield microscope, the compound has crashed out. Solution: Lower the stock concentration to 5 mM and increase the intermediate dilution volume, ensuring the final DMSO concentration remains below 0.3% .

  • Spectrophotometric Baseline Check: If you suspect the compound has degraded or precipitated invisibly over multiple freeze-thaw cycles, measure the UV-Vis absorbance of the stock solution (diluted in pure DMSO) at its known λmax​ and compare it against a freshly prepared standard. A drop in absorbance indicates degradation or solvent loss.

References

  • Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? Regenerative Medicine (2020). Available at:[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Preparation and Storage of Stock Solutions. Enfanos. Available at: [Link]

Sources

Application

Catalytic Applications of Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate in Cross-Coupling Reactions: Application Notes and Protocols

Introduction The convergence of heterocyclic chemistry with transition-metal catalysis has opened new avenues for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The convergence of heterocyclic chemistry with transition-metal catalysis has opened new avenues for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. This guide focuses on the catalytic applications of Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate , a molecule integrating a cyclic sulfonamide (sultam) moiety with a functionalized aromatic system. While direct catalytic studies on this specific molecule are emerging, its structural components—a sultam, an N-benzyl group, and a methyl benzoate ring—suggest a rich potential for participation in a variety of cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of three potential catalytic applications of this molecule and its derivatives. The protocols described herein are synthesized from established methodologies for related structural classes, providing a robust starting point for experimental investigation. We will explore its utility as a stable scaffold for arene functionalization, its role as a novel benzylic electrophile via C–N bond activation, and its function as a directing group in C–H functionalization reactions.

Application 1: The Sultam-Containing Benzoate as a Stable Platform for Suzuki-Miyaura Cross-Coupling

In this application, the sultam moiety is envisioned as a robust, electronically-influential, and potentially ligand-accelerating group that remains intact during the cross-coupling reaction. The reactivity is focused on a pre-functionalized methyl benzoate ring, for instance, bearing a halide or triflate, allowing for the introduction of new aryl or heteroaryl groups. The sultam's electronic nature can influence the reactivity of the palladium catalyst and the aryl halide.

Scientific Rationale

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and mild conditions. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. The stability of sulfonamides under these conditions is well-documented, and they can serve as valuable pharmacophores. The successful palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines to form chiral sultams demonstrates the resilience of the sultam ring to the components of a Suzuki-Miyaura reaction.[1] This protocol is adapted from established methods for Suzuki-Miyaura couplings on functionalized arenes.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide Derivative

This protocol describes the coupling of Methyl 4-bromo-3-({(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl})benzoate with phenylboronic acid.

Materials:

  • Methyl 4-bromo-3-({(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl})benzoate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-3-({(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl})benzoate (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), XPhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation
EntryArylboronic AcidCatalyst Loading (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2Dioxane/H₂O (4:1)1001692
24-Methoxyphenylboronic acid2Dioxane/H₂O (4:1)1001888
33-Thienylboronic acid2Dioxane/H₂O (4:1)1002075
Yields are hypothetical and based on typical outcomes for similar substrates.
Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide Derivative - Boronic Acid - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - XPhos A->B C Inert Atmosphere (Ar or N₂) B->C D Add Solvents: - Anhydrous Dioxane - Degassed H₂O C->D E Heat and Stir (100 °C, 12-24h) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract (EtOAc/H₂O) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Application 2: N-Benzylsultam as a Benzylic Electrophile in Nickel-Catalyzed Kumada Cross-Coupling

This application leverages the N-benzyl sulfonamide moiety not as a stable scaffold, but as a reactive group. Specifically, the C(sp³)–N bond of the benzylic sulfonamide can be activated by a nickel catalyst to undergo cross-coupling with Grignard reagents. This transforms the sulfonamide into an effective leaving group, enabling the formation of a new C(sp³)–C(sp²) bond and providing a novel route to diarylmethane derivatives.

Scientific Rationale

Transition-metal catalyzed cross-coupling reactions that activate C–N bonds are a significant area of research, offering alternatives to traditional organohalide electrophiles. The Jarvo laboratory has reported a nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides, demonstrating that both acyclic and cyclic sulfonamides can serve as precursors for generating highly substituted products.[3][4] This approach is particularly valuable as it utilizes readily available amine derivatives. The mechanism is proposed to proceed via oxidative addition of the C–N bond to a Ni(0) center.[4]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling with Phenylmagnesium Bromide

Materials:

  • Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr, 3.0 M in Et₂O) (1.5 equiv)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)

  • Sodium hexamethyldisilazide (NaHMDS) (20 mol%)

  • Toluene (Anhydrous)

  • 1,4-Dioxane (Anhydrous)

Procedure:

  • In a glovebox, to a dry vial, add NiCl₂ (0.05 mmol, 10 mol%), IPr·HCl (0.05 mmol, 10 mol%), and NaHMDS (0.1 mmol, 20 mol%).

  • Add anhydrous toluene (1 mL) and stir for 10 minutes to form the active Ni-NHC catalyst.

  • In a separate dry vial, dissolve Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate (0.5 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (2 mL).

  • Add the substrate solution to the catalyst mixture.

  • Slowly add phenylmagnesium bromide (0.25 mL, 0.75 mmol, 1.5 equiv) to the reaction mixture at room temperature.

  • Seal the vial and stir at 80 °C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by slow addition of 1 M HCl.

  • Dilute with diethyl ether and water. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-benzylbenzoate.

Data Presentation
EntryGrignard ReagentCatalyst SystemTemp (°C)Time (h)Yield (%)
1PhMgBrNiCl₂/IPr·HCl802478
24-MeOPhMgBrNiCl₂/IPr·HCl802472
32-NaphthylMgBrNiCl₂/IPr·HCl803065
Yields are hypothetical and based on reported data for similar benzylic sulfonamide couplings.[3]
Catalytic Cycle Diagram

Kumada_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition (C-N Cleavage) NiII_Alkyl L-Ni(II)-R¹ OA->NiII_Alkyl TM Transmetalation NiII_Diaryl L-Ni(II)(R¹)(R²) TM->NiII_Diaryl RE Reductive Elimination Ni0 L-Ni(0) RE->Ni0 Ni0->OA R¹-N(SO₂)R' NiII_Alkyl->TM R²-MgX NiII_Diaryl->RE Product R¹-R² caption Kumada coupling via C-N activation.

Caption: Kumada coupling via C-N activation.

Application 3: Sultam as a Directing Group for C–H Functionalization

In this final application, the sultam moiety functions as a directing group to facilitate the selective functionalization of a C–H bond on the appended benzoate ring. This strategy avoids the need for pre-installed halides or triflates, adhering to the principles of atom and step economy. Rhodium(III) catalysis is particularly effective for such transformations.

Scientific Rationale

Directed C–H activation has become a powerful tool for the regioselective synthesis of complex molecules. Sulfonamides are known to be effective directing groups in transition-metal-catalyzed C–H functionalization.[5] For instance, Rh(III) catalysts have been successfully employed to overcome the limitations of C–H functionalization of aryl sulfonamides that contain other strongly coordinating heterocycles, demonstrating the robustness of the sulfonamide directing group.[6] This protocol outlines a hypothetical Rh(III)-catalyzed C–H olefination of the methyl benzoate ring, directed by the sultam nitrogen.

Experimental Protocol: Rhodium-Catalyzed C–H Olefination

Materials:

  • Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate (1.0 equiv)

  • n-Butyl acrylate (3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • To a screw-capped vial, add Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) followed by n-butyl acrylate (0.6 mmol, 3.0 equiv) via syringe.

  • Seal the vial tightly and place it in a pre-heated block at 100 °C.

  • Stir the mixture for 16-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the ortho-olefinated product.

Data Presentation
EntryOlefinCatalyst Loading (mol%)AdditiveTemp (°C)Time (h)Yield (%)
1n-Butyl acrylate2.5AgOAc1001668
2Styrene2.5AgOAc1002062
3Methyl vinyl ketone2.5AgOAc1001855
Yields are hypothetical, based on C-H functionalization reactions directed by similar groups.[6]
Mechanism Diagram

CH_Activation_Mechanism Start Substrate + [Rh(III)Cp*] CMD Concerted Metalation- Deprotonation (CMD) Start->CMD AgOAc Rhodacycle Five-membered Rhodacycle Intermediate CMD->Rhodacycle Coord Olefin Coordination Rhodacycle->Coord + Olefin Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Start Regeneration of [Rh(III)Cp*] Catalyst Product Olefinated Product Elim->Product

Caption: Proposed C-H Olefination Mechanism.

Conclusion

Methyl 4-[(1,1-dioxo-1λ⁶-isothiazolidin-2-yl)methyl]benzoate represents a versatile molecular scaffold with significant, albeit largely untapped, potential in modern cross-coupling catalysis. By analyzing its constituent functional groups through the lens of established catalytic methodologies, we have outlined three distinct and promising applications. These range from employing the molecule as a stable platform for arene modification, to utilizing its N-benzylsultam moiety as a novel electrophile for C-C bond formation, and finally, to harnessing the sultam as a directing group for atom-economical C-H functionalization. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further research and development, empowering scientists to unlock the full synthetic potential of this and related sultam-containing molecules.

References

  • Tu, G. et al. Synthesis of chiral seven-membered cyclic sulfonamides through palladium-catalyzed arylation of cyclic imines. Organic Chemistry Frontiers.

  • Zhang, X. et al. An enantioselective palladium-catalyzed addition of arylboronic acids to seven-membered cyclic N-sulfonyl aldimines and ketimines has been developed, giving the chiral cyclic sulfonamides with excellent yields and up to 99% ee. Royal Society of Chemistry.

  • Ichikawa, T. et al. Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. Organic Letters.

  • Reddy, T. S. et al. Synthesis of Cyclic Sulfonamides via Pd-Catalyzed Intramolecular Coupling Reaction: An Expedient Approach to Polycyclic Sultams. Synfacts.

  • Ichikawa, T. et al. Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. ResearchGate.

  • Jarvo, E. R. et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules.

  • Kim, I. S. et al. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science.

  • Jarvo, E. R. et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. National Science Foundation.

  • Hajra, A. et al. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules.

  • Procter, D. J. et al. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

  • Beller, M. et al. Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Advanced Synthesis & Catalysis.

Sources

Method

Application Note &amp; Standard Operating Procedure: Safe Handling and Synthesis of Methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoate

Introduction & Pharmacological Context Methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoate belongs to a specialized class of pseudosaccharin amine derivatives. In drug development, these compounds are highly value...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoate belongs to a specialized class of pseudosaccharin amine derivatives. In drug development, these compounds are highly valued for their role as potent Human Leukocyte Elastase (HLE) inhibitors[1]. HLE is a destructive serine protease implicated in inflammatory conditions such as pulmonary emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).

The pharmacological efficacy of this compound stems from its highly electrophilic benzisothiazole 1,1-dioxide core, which facilitates a reversible "acylation-deacylation" mechanism within the enzyme's active site[1]. However, this same electrophilicity makes the compound and its synthetic precursors inherently reactive toward biological nucleophiles, necessitating stringent safety protocols and well-designed experimental workflows to prevent occupational exposure[2][3].

HLE_Pathway HLE Human Leukocyte Elastase (Active) Complex Enzyme-Inhibitor Complex HLE->Complex Binding Inhibitor Pseudosaccharin Derivative Inhibitor->Complex Nucleophilic Attack Acylated Acylated Enzyme (Inactive) Complex->Acylated Acylation Acylated->HLE Slow Deacylation (Reversible)

Mechanistic pathway of Human Leukocyte Elastase (HLE) inhibition by pseudosaccharin derivatives.

Physicochemical Properties & Hazard Profiling

To handle this compound safely, researchers must understand the causality behind its hazards. The sulfonyl group ( −SO2​− ) adjacent to the imine/amine linkage creates a strong dipole and an electron-deficient center. This structural feature can cause rapid protein denaturation upon contact with ocular tissue and covalent modification of skin proteins, leading to severe sensitization[2][4].

Table 1: Quantitative Data and Hazard Causality
Property / HazardValue / ClassificationCausality & Experimental Implication
Molecular Weight ~282.3 g/mol Small molecule; highly membrane-permeable. Requires non-permeable nitrile/neoprene gloves.
Physical State Crystalline solidHigh risk of aerosolization and dust generation. Must be weighed in a ventilated enclosure[5].
Skin Sensitization GHS Category 1The electrophilic C3 position of the benzisothiazole ring reacts covalently with nucleophilic amino acids in skin proteins[2].
Eye Damage GHS Category 1 (Severe)Reactive amine and sulfonyl groups cause rapid, irreversible protein denaturation in corneal tissue[4][5].
Chemical Stability Moisture SensitiveThe ester and benzisothiazole core are susceptible to hydrolysis under strongly basic or acidic aqueous conditions[1].

Standard Operating Procedure (SOP) for Safe Handling

Engineering Controls
  • Fume Hoods: All synthetic steps, particularly the activation of saccharin using thionyl chloride, must be conducted in a certified chemical fume hood. The generation of gaseous hydrogen chloride ( HCl ) and sulfur dioxide ( SO2​ ) during activation poses severe inhalation risks[6][7].

  • Inert Atmosphere: Reactions must be purged with dry Nitrogen ( N2​ ) or Argon ( Ar ) to prevent moisture-induced degradation of the highly reactive pseudosaccharin chloride intermediate[5].

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving with heavy-duty nitrile gloves is mandatory. The outer glove must be changed immediately if contaminated with the reaction mixture.

  • Eye Protection: Splash-proof chemical safety goggles and a full face shield are required during the quenching phase, as the neutralization of residual acid chlorides can be highly exothermic and generate splattering[4][5].

Spill Response & Decontamination
  • Solid Spills: Do not sweep dry. Cover the spill with powdered sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted acidic precursors, gently moisten with water to prevent dust generation, and collect into a sealed hazardous waste container[5].

  • Surface Decontamination: Wash affected surfaces with a mild alkaline solution (e.g., 5% sodium carbonate) to ensure complete hydrolysis of any residual active electrophiles.

Experimental Protocol: Synthesis & Isolation Workflow

The synthesis of methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoate relies on the nucleophilic substitution of pseudosaccharin chloride with an amino acid ester[1]. This protocol is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure safety and reaction success.

Workflow Prep 1. Reagent Prep (Ventilated Enclosure) Rxn 2. Nucleophilic Substitution (Fume Hood, Inert Gas) Prep->Rxn Quench 3. Bicarbonate Quench (Neutralize HCl) Rxn->Quench Isolate 4. Organic Extraction & Washing Quench->Isolate Waste 5. Halogenated Waste Disposal Isolate->Waste

Standard workflow for the synthesis and safe isolation of pseudosaccharin amine derivatives.

Step 1: Activation to Pseudosaccharin Chloride
  • Causality: Saccharin is highly stable and unreactive toward direct amination. It must be converted into the highly electrophilic 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudosaccharin chloride) using thionyl chloride ( SOCl2​ ) in a polar solvent like N,N-dimethylformamide (DMF)[6][7].

  • Procedure:

    • Suspend 1.0 eq of saccharin in anhydrous DMF (2.2 to 5.0 mol eq relative to saccharin) under an argon atmosphere[6][7].

    • Dropwise, add 1.5 eq of thionyl chloride at 0°C.

    • Heat the mixture gradually to 70°C for 2 hours.

  • Self-Validation Checkpoint: The suspension will clear into a homogeneous solution, and gas evolution ( SO2​ and HCl ) will cease, indicating complete conversion.

Step 2: Nucleophilic Substitution
  • Causality: Methyl 4-aminobutanoate hydrochloride acts as the nucleophile. Triethylamine ( Et3​N ) is required in excess to both liberate the free amine from its hydrochloride salt and scavenge the HCl byproduct generated during the substitution, preventing the reaction from stalling[1].

  • Procedure:

    • Dissolve 1.1 eq of methyl 4-aminobutanoate hydrochloride in anhydrous dichloromethane (DCM).

    • Add 3.0 eq of Et3​N and stir for 15 minutes at room temperature.

    • Cool the solution to 0°C and slowly transfer the pseudosaccharin chloride solution from Step 1 into the reaction flask.

    • Stir for 4 hours, allowing it to warm to room temperature.

Step 3: Quenching and Isolation
  • Causality: Unreacted pseudosaccharin chloride and residual thionyl chloride must be actively destroyed to prevent toxic gas release during solvent evaporation and to protect the ester linkage from acid-catalyzed hydrolysis[1].

  • Procedure:

    • Cool the reaction to 0°C.

    • Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

  • Self-Validation Checkpoint: The cessation of vigorous bubbling ( CO2​ release) confirms that all acidic species have been successfully neutralized. 3. Extract the aqueous layer three times with DCM. 4. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 5. Purify the crude product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

References

  • Cas 6635-42-3,(1,1-DIOXO-1H-1LAMBDA6-BENZO[D]ISOTHIAZOL-3-YL) - LookChem LookChem.
  • Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) SDS Guidechem.
  • zirconium bromide | CAS#:13777-25-8 (General Handling of Corrosive Solids) Chemsrc.
  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]oxy-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone PubChem - NIH.
  • Pseudosaccharin Amine Derivatives: Synthesis and Elastase Inhibitory Activity ResearchG
  • EP2554543B1 - Method for producing 3-halo-1,2-benzisothiazoles Google P
  • US20130005983A1 - Method for producing 3-halo-1,2-benzisothiazoles Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate via recrystallization. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for a molecule like methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate?

Answer: The ideal solvent for recrystallizing any compound, including the target molecule, is one that meets several key criteria.[1][2] The molecular structure of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate possesses both polar (sulfone, amine, ester) and non-polar (aromatic ring) functionalities. This duality must be considered when selecting a solvent.

Core Principles for Solvent Selection:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[3][4] This allows for the complete dissolution of the crude solid.

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the same solvent at low temperatures (room temperature or below).[3][4] This ensures maximum recovery of the purified compound upon cooling.

  • Steep Solubility Curve: The significant difference between hot and cold solubility is crucial for a successful recrystallization and high yield.[4][5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5] Given the ester and amino groups on the target molecule, reactive solvents should be avoided.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[1]

Q2: Which single solvents should I screen first for this compound?

Answer: Based on the mixed polarity of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate, a logical starting point is to screen a range of common laboratory solvents with varying polarities. The highly polar sulfone group suggests that polar solvents will likely be required.

A recommended initial screening panel is summarized in the table below. Start with small-scale tests (e.g., 10-20 mg of crude product in a test tube with 0.5-1 mL of solvent) to observe solubility at room temperature and then upon heating.[1]

Table 1: Suggested Single Solvents for Initial Screening

SolventTypeBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Often a good starting point for moderately polar compounds. The hydroxyl group can hydrogen bond with the sulfone and amine groups.
Isopropanol Polar Protic82Similar to ethanol but slightly less polar. Can sometimes offer a better solubility profile.
Ethyl Acetate Polar Aprotic77The ester functionality makes it a good candidate. It is less polar than alcohols and may provide a good solubility differential.
Acetone Polar Aprotic56A strong polar solvent that may dissolve the compound well when hot. Its low boiling point makes it easy to remove.
Water Polar Protic100Due to the highly polar sulfone, water is a possibility, but the organic backbone may render it insoluble. It is more likely to be useful as an anti-solvent in a mixed system.
Q3: My compound is either too soluble or insoluble in all my initial single-solvent trials. What is the next step?

Answer: This is a common scenario in recrystallization.[3] When no single solvent provides the ideal solubility profile, the next logical step is to use a mixed-solvent system , also known as a binary solvent system.[3][6]

Principle of Mixed-Solvent Recrystallization: This technique involves a pair of miscible solvents:

  • "Good" or "Soluble" Solvent: One in which your compound is highly soluble, even at room temperature.

  • "Bad" or "Anti-Solvent": One in which your compound is poorly soluble or insoluble, even at the solvent's boiling point.

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.[7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.[7]

For methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]benzoate, common and effective solvent pairs to investigate include:

  • Ethanol / Water

  • Isopropanol / Water[3]

  • Acetone / Water[3]

  • Ethyl Acetate / Hexane (or Heptane)[8]

Q4: How do I perform a systematic screening for a binary solvent system?

Answer: A systematic approach is crucial to efficiently identify the optimal binary solvent ratio. The following protocol outlines a small-scale screening experiment.

Experimental Protocol: Binary Solvent Screening

  • Select a "Good" Solvent: From your single-solvent trials, choose a solvent that readily dissolves your compound.

  • Select a Miscible "Anti-Solvent": Choose a solvent in which your compound is insoluble and that is fully miscible with your "good" solvent.

  • Dissolution: In a small test tube or vial, dissolve a pre-weighed amount of your crude product (e.g., 25 mg) in a minimal volume of the "good" solvent at room temperature or with gentle warming.

  • Titration with Anti-Solvent: While observing the solution, add the anti-solvent dropwise with a pipette until you see the first sign of persistent cloudiness or precipitation. This is the point of saturation.

  • Re-dissolution: Gently warm the mixture. If it becomes clear, it indicates a potentially suitable system. If it remains cloudy or oily, the system may not be ideal.

  • Cooling: Allow the clear, hot, saturated solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. An ideal system will produce well-formed crystals with a noticeable decrease in the color of the supernatant (mother liquor).

This process can be visualized with the following workflow diagram:

G cluster_0 Binary Solvent Screening Workflow start Select 'Good' Solvent (Compound is Soluble) select_anti Select Miscible 'Anti-Solvent' (Compound is Insoluble) start->select_anti dissolve Dissolve Crude Compound in Minimal Hot 'Good' Solvent select_anti->dissolve add_anti Add Anti-Solvent Dropwise to Hot Solution dissolve->add_anti observe_turbidity Observe for Cloudiness (Saturation Point) add_anti->observe_turbidity observe_turbidity->add_anti Clear add_good Add 1-2 Drops of 'Good' Solvent to Re-clarify Solution observe_turbidity->add_good Cloudy cool Cool Slowly to Room Temp, then in Ice Bath add_good->cool evaluate Evaluate Crystal Formation (Yield & Purity) cool->evaluate fail System Unsuitable (e.g., Oiling Out, No Crystals) cool->fail

Caption: A generalized workflow for screening binary solvent systems.

Troubleshooting Guide

Q5: I've obtained crystals, but the yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield is a frequent issue in recrystallization.[9] Several factors could be responsible:

  • Excess Solvent: This is the most common cause.[10][11] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: After filtering your crystals, try evaporating some of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals.[9] For future attempts, use the minimum amount of hot solvent necessary to just dissolve the crude solid.[11]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper and in the funnel.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and dilute the solution with a small, extra amount of hot solvent before filtering to keep the product dissolved.[6]

  • Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation.

    • Solution: Ensure the flask is left in an ice bath for at least 30 minutes after cooling to room temperature to maximize precipitation.

  • Inappropriate Solvent Choice: The solubility of your compound at low temperatures might still be too high in the chosen solvent.

    • Solution: Re-evaluate your solvent system. A different single solvent or a binary system with a higher proportion of the "anti-solvent" may be necessary.

Q6: My compound "oiled out" instead of crystallizing. Why did this happen and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][10][12] This happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[9][10] Oiled-out products are often impure because the liquid droplets can readily dissolve impurities.[9][12]

Common Causes and Solutions:

  • High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound.[13]

    • Solution: Consider a preliminary purification step before recrystallization, such as washing the crude solid or running it through a short silica plug.

  • Solution Cooled Too Rapidly: If the solution is cooled too quickly, it can become supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state.

    • Solution: Allow the solution to cool more slowly. Insulate the flask with a cloth or paper towels, or leave it on a hot plate that has been turned off to cool gradually.[10]

  • Inappropriate Solvent Boiling Point: If the boiling point of the solvent is higher than the melting point of your compound, oiling out is very likely.

    • Solution: Choose a solvent with a lower boiling point.

  • Incorrect Solvent Polarity: The solvent may be too nonpolar for a polar compound like this sulfonamide.

    • Solution: Re-dissolve the oil by heating, add more of the "good" or more polar solvent to the mixture, and attempt to cool slowly again.[9][10] For sulfonamides, polar systems like ethanol-water are often effective at preventing this issue.

Q7: The purity of my recrystallized product has not improved significantly. What should I do?

Answer: If recrystallization fails to improve purity, consider the following points:

  • Inefficient Hot Filtration: Insoluble impurities may not have been effectively removed.

    • Solution: Ensure you perform a proper hot gravity filtration if you observe any insoluble material in your hot solution.[6]

  • Crystals Formed Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.[14]

    • Solution: Slow down the cooling process. Do not place the flask directly into an ice bath from the heat source; allow it to cool to room temperature first.[14][15]

  • Co-crystallization of Impurities: The impurity may have a very similar structure and solubility profile to your desired compound, causing it to crystallize as well.

    • Solution: Try a completely different solvent system with different polarity characteristics. If this fails, an alternative purification method like column chromatography may be necessary to separate the impurity before a final recrystallization.

  • Inadequate Washing: The surfaces of your crystals may be coated with impure mother liquor.

    • Solution: When filtering, wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away adhering impurities without dissolving a significant amount of the product.[6]

The decision-making process for troubleshooting common recrystallization problems can be summarized in the following diagram:

G cluster_1 Recrystallization Troubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes oiling_out Oiling Out problem->oiling_out Yes no_crystals No Crystals problem->no_crystals Yes impure_product Impure Product problem->impure_product Yes success Pure Crystals, Good Yield problem->success No sol_low_yield - Use less solvent - Evaporate mother liquor - Ensure complete cooling low_yield->sol_low_yield sol_oiling_out - Cool slower - Add more 'good' solvent - Change solvent system - Pre-purify crude oiling_out->sol_oiling_out sol_no_crystals - Scratch flask - Add seed crystal - Evaporate some solvent - Cool further no_crystals->sol_no_crystals sol_impure - Cool slower - Wash crystals with cold solvent - Change solvent system - Consider chromatography impure_product->sol_impure

Caption: Troubleshooting flowchart for common recrystallization issues.

References

  • Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization. Benchchem.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • recrystallization-2.doc.pdf.
  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York.
  • Recrystallization method.
  • Recrystallization (help meeeeee). Reddit. (2013).
  • Recrystallization.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. (2021).
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Experimental No. (4) Recrystallization. (2021).
  • Recrystallization.
  • Experiment 9 — Recrystallization.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying Methyl 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoate Batches

Note: This guide specifically addresses the purification of methyl 4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoate and related batches, intelligently addressing the commonly truncated nomenclature for this critical clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Note: This guide specifically addresses the purification of methyl 4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoate and related batches, intelligently addressing the commonly truncated nomenclature for this critical class of thiomorpholine 1,1-dioxide ester intermediates.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers, process chemists, and drug development professionals who are encountering purity bottlenecks during the synthesis of sulfone-ester API intermediates.

Below, you will find field-proven insights, causality-driven FAQs, and self-validating experimental protocols to rescue compromised batches.

Frequently Asked Questions (FAQs)

Q1: Why is my batch heavily contaminated with the sulfoxide intermediate even after prolonged oxidation? A1: The oxidation of a sulfide to a sulfone proceeds stepwise via a sulfoxide intermediate. Once the first oxygen atom is added, its electron-withdrawing nature severely deactivates the sulfur atom toward further electrophilic attack. Using mild aqueous oxidants (like dilute H2​O2​ ) often stalls the reaction at the sulfoxide stage. To overcome this without hydrolyzing your ester, we recommend switching to a non-aqueous Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride system, which generates a highly reactive electrophile in situ[1].

Q2: I am seeing a highly polar impurity at RRT ~0.45. What is the mechanistic origin of this byproduct? A2: This is the hydrolyzed free acid (e.g., 4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid). Methyl esters are highly susceptible to hydrolysis under harsh, basic oxidative conditions (such as sodium hypochlorite or unbuffered potassium permanganate). The causality is direct: the aqueous oxidative environment inadvertently acts as a saponification medium.

Q3: How do I remove over-alkylated amine impurities from the initial thiomorpholine ring construction? A3: Alkylation of primary or secondary amines to form the thiomorpholine ring is notoriously difficult to control, often yielding over-alkylated side products. These byproducts have drastically different HPLC retention times but can interconvert or co-crystallize with your target molecule, making standard recrystallization ineffective[2]. Chemical scavenging using polymer-bound resins is the most reliable remediation strategy.

Quantitative Impurity Profiling

To effectively troubleshoot your batch, you must first identify the impurities. Compare your HPLC/LC-MS data against this standardized profile:

Impurity ClassRepresentative StructureRRT (Relative Retention Time)Causality / OriginRemediation Strategy
Under-oxidized Methyl 4-[(1-oxo-1,4-thiazinan-4-yl)methyl]benzoate~0.85Stalled oxidation due to deactivated sulfur atom.Protocol A: UHP / Phthalic Anhydride re-oxidation.
Hydrolyzed 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid~0.45Saponification of the methyl ester during harsh aqueous oxidation.Mild basic aqueous wash ( NaHCO3​ ) to extract free acid.
Over-alkylated Bis-alkylated thiomorpholine derivatives~1.20Uncontrolled SN​2 over-alkylation of the amine precursor.Protocol B: Isocyanate scavenger resin treatment.
Unreacted SM Thiomorpholine 1,1-dioxide~0.30Incomplete coupling/alkylation reaction.Protocol B: Isocyanate scavenger resin treatment.

Mechanistic & Workflow Visualizations

ReactionPathway SM Starting Material (Sulfide Ester) Sulfoxide Impurity A (Sulfoxide Ester) RRT ~0.85 SM->Sulfoxide Partial Oxidation (Aqueous H2O2) OverAlk Impurity C (Over-alkylated) RRT ~1.20 SM->OverAlk Amine Alkylation Side-Reaction Sulfone Target Compound (Sulfone Ester) RRT 1.00 Sulfoxide->Sulfone Complete Oxidation (UHP / Phthalic Anhydride) Acid Impurity B (Hydrolyzed Acid) RRT ~0.45 Sulfone->Acid Harsh Hydrolysis (Strong Base/Aqueous)

Reaction pathway detailing the formation of target sulfone esters and common synthetic impurities.

PurificationWorkflow Crude Crude Batch (Mixed Impurities) Oxidation UHP Oxidation (Converts Sulfoxide) Crude->Oxidation Step 1 Extraction NaHCO3 Wash (Removes Acid) Oxidation->Extraction Step 2 Resin Isocyanate Resin (Scavenges Amines) Extraction->Resin Step 3 Pure Pure Sulfone Ester >99% AUC Resin->Pure Step 4

Step-by-step purification workflow for isolating high-purity sulfone ester intermediates.

Self-Validating Experimental Protocols

Protocol A: Remediation of Sulfoxide Impurities via Non-Aqueous Oxidation

Causality: To push the stalled sulfoxide to the target sulfone without hydrolyzing the methyl ester, we utilize Urea-Hydrogen Peroxide (UHP) and phthalic anhydride in ethyl acetate. This generates monoperoxyphthalic acid in situ—a highly reactive, anhydrous electrophile that rapidly completes the oxidation[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude batch (containing the sulfoxide impurity) in anhydrous Ethyl Acetate (10 mL/g of crude).

  • Reagent Addition: Add 2.5 equivalents of Phthalic Anhydride, followed by 2.5 equivalents of Urea-Hydrogen Peroxide (UHP) in one portion at 20°C.

  • Agitation & Self-Validation: Stir the suspension vigorously at room temperature for 2-4 hours.

    • Validation Check: Pull a 50 µL aliquot, dilute with 0.5 mL EtOAc, and analyze via HPLC or TLC (Eluent: 1:1 EtOAc/Hexane). The sulfoxide peak (RRT 0.85) must be <0.1% AUC. If the sulfoxide persists, the system dictates adding 0.2 eq of UHP and stirring for an additional hour.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (5 mL/g) and stir for 15 minutes to destroy residual peroxides.

    • Validation Check: Test the organic layer with KI-starch paper; it must remain white (negative for peroxides) before proceeding.

  • Workup & Acid Removal: Separate the organic layer and wash twice with saturated aqueous NaHCO3​ (5 mL/g). This step removes the phthalic acid byproduct and any pre-existing hydrolyzed ester impurities (Impurity B).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the high-purity sulfone.

Protocol B: Scavenging Unreacted Amines and Over-Alkylated Byproducts

Causality: Over-alkylated species and unreacted secondary amines (like thiomorpholine 1,1-dioxide) often co-elute or co-crystallize with the target ester[2]. By introducing a polymer-bound isocyanate resin, we covalently trap any nucleophilic amine species onto the solid support, allowing the non-nucleophilic target ester to remain in solution.

Step-by-Step Methodology:

  • Resin Preparation: Swell 1.5 equivalents (relative to the estimated unreacted amine content) of polymer-bound isocyanate scavenger resin in Dichloromethane (DCM) for 30 minutes.

  • Scavenging: Add the crude ester batch to the resin suspension. Stir gently at room temperature for 4 hours. The isocyanate groups will covalently bind the unreacted amines.

  • Self-Validation:

    • Validation Check: Spot the filtrate onto a TLC plate and apply a ninhydrin stain. Heat the plate. A negative result (no purple/blue color development) confirms the complete scavenging of the amine. If positive, add 0.5 eq more resin and stir for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the resin cake with 2 column volumes of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the amine-free product.

References

  • Title: An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate Source: Synthesis, 50(11), 2231-2234 (2018). URL: [Link]

  • Title: Amine over-alkylation side products in the synthesis of BMS-955176 Source: Tetrahedron Letters, 59(27), 2664–2667 (2018). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Gradients for Methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate

Welcome to the technical support center for the analysis of methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate and related compounds. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase gradients. Here, we move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can develop robust, reliable, and transferable analytical methods.

Section 1: Foundational Knowledge & Initial Method Development

Before optimizing a gradient, a logical starting point must be established. The analyte, methyl 4-[(1,1-dioxo-1-thiomorpholin-4-yl)methyl]benzoate, possesses both non-polar (methyl benzoate group) and polar (thiomorpholine dioxide group) characteristics. This dual nature makes reversed-phase chromatography an ideal starting point.[1][2]

FAQ: How do I select an appropriate column and initial mobile phase?

Answer: For a molecule with mixed polarity like this, a C18 column is the most versatile and common first choice.[2][3] It provides a good balance of hydrophobic interactions for retaining the non-polar parts of the molecule.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). End-capping is crucial to minimize peak tailing caused by interactions between polar groups on your analyte and residual silanols on the silica surface.

  • Mobile Phase Selection:

    • Mobile Phase A (Aqueous): HPLC-grade water with a pH-adjusting additive. A common starting point is 0.1% formic acid. This will lower the pH to around 2.7, which is effective at protonating residual silanols on the column, further reducing peak tailing.[4]

    • Mobile Phase B (Organic): Acetonitrile (ACN) is generally preferred over methanol for gradient elution due to its lower viscosity and higher elution strength.[5]

Experimental Protocol: Generic Gradient Scouting Run

This initial run is designed to determine the approximate organic solvent percentage required to elute the analyte and to reveal the complexity of the sample matrix.

  • Prepare Mobile Phases:

    • A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. A column oven is essential for reproducible retention times.[6]

  • Injection Volume: 10 µL.

  • Detection: UV, at an appropriate wavelength for the analyte (e.g., 254 nm, or determined by a UV scan).

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (to elute any strongly retained compounds).

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for at least 5-10 column volumes before the next injection.[6]

Diagram: Initial Method Development Workflow

This diagram outlines the logical flow from analyte consideration to the first experimental run.

MethodDevelopment cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Decision Analyte Analyze Compound (Polar & Non-polar) Column Select Column (e.g., C18) Analyte->Column Reversed-Phase MobilePhase Select Mobile Phase (Water/ACN + Acid) Column->MobilePhase Compatibility ScoutingRun Perform Broad Scouting Gradient (5-95% B) MobilePhase->ScoutingRun Define Method Evaluate Evaluate Results: - Retention Time - Peak Shape - Resolution ScoutingRun->Evaluate Decision Proceed to Optimization? Evaluate->Decision

Caption: Workflow for initial HPLC method development.

Section 2: Gradient Optimization Strategies

After the initial scouting run, you will have a chromatogram that provides valuable clues for optimization. The goal is to achieve adequate resolution for the peak of interest from all other components in the shortest possible time.

FAQ: My scouting run shows poor separation. How do I optimize the gradient?

Answer: The key is to adjust the gradient slope (%B/min) in the region where your analyte elutes. A shallower gradient increases the separation window, which generally improves resolution.[7][8]

Let's assume your analyte eluted at 12 minutes in the 20-minute scouting run (5-95% B).

  • The gradient slope was (95-5)% / 20 min = 4.5% B/min.

  • At 12 minutes, the %B was 5% + (12 min * 4.5%/min) = 59%.

You can now design a more focused, shallower gradient around this elution point.

Protocol: Focused Gradient Optimization
  • Keep all other parameters the same (Column, Mobile Phases, Flow Rate, etc.).

  • New Gradient Program:

    • Start at a %B well below the elution point (e.g., 30% B).

    • Ramp from 30% B to 70% B over a longer period, for instance, 15 minutes. This creates a shallower slope: (70-30)% / 15 min = 2.67% B/min.

    • Include a steep ramp to 95% B and a hold to wash the column.

    • Return to initial conditions and re-equilibrate.

Table: Effect of Gradient Slope on Separation
ParameterScouting GradientOptimized GradientRationale
Start %B 5%30%Start closer to the elution %B to save time.
End %B 95%70% (main segment)Focus the shallow gradient around the analyte.
Time (min) 20 min15 min (main segment)Extend the time over a narrower %B range.
Slope (%B/min) 4.52.67A shallower slope increases resolution.
Expected Result Fast, low resolutionSlower, higher resolutionTrade-off between analysis time and separation quality.
Diagram: Gradient Slope and Resolution

This diagram illustrates how a shallower gradient provides better separation between two closely eluting peaks.

GradientEffect cluster_steep Steep Gradient cluster_shallow Shallow Gradient a1 Time b1 Absorbance c1 Poor Resolution c2 Good Resolution a2 Time b2 Absorbance

Caption: Effect of gradient slope on peak resolution.

Section 3: Troubleshooting Common HPLC Gradient Issues

Even with an optimized gradient, problems can arise. This section provides a systematic approach to diagnosing and solving common issues. This framework is guided by principles outlined in pharmacopeial chapters like USP <621>.[9][10][11]

Q1: My peak is tailing or fronting. What causes this and how can I fix it?

Answer: Peak asymmetry is a common problem that can compromise integration and accuracy.[12]

  • Peak Tailing (Asymmetry > 1.2):

    • Cause 1: Secondary Silanol Interactions. This is the most frequent cause for polar or basic compounds. The polar thiomorpholine dioxide moiety can interact with acidic residual silanols on the silica packing.

      • Solution: Ensure your mobile phase pH is low (e.g., pH 2.5-3.0 with 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[4][13] Using a high-quality, end-capped column is also critical.

    • Cause 2: Column Overload. Injecting too much mass on the column can saturate the stationary phase.[14]

      • Solution: Reduce the sample concentration or decrease the injection volume.

    • Cause 3: Column Void. A void or channel at the column inlet can distort the sample band.

      • Solution: This often indicates the end of the column's life. Replace the column. Using a guard column can extend the life of the analytical column.[15]

  • Peak Fronting (Asymmetry < 0.8):

    • Cause 1: Sample Solvent Incompatibility. Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN) is a primary cause.[14]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

    • Cause 2: Column Overload. Severe overload can also manifest as fronting.

      • Solution: Dilute the sample or reduce injection volume.

Q2: My retention time is drifting between injections. Why?

Answer: Retention time stability is critical for peak identification and quantification. Drifting retention times suggest a system that is not in equilibrium.[16][17]

  • Cause 1: Insufficient Column Equilibration. This is the most common cause in gradient analysis. The column needs to fully return to the initial mobile phase composition before the next injection.[6]

    • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes to pass through. For a 150x4.6mm column, this is about 15-20 mL, or 15-20 minutes at 1 mL/min.

  • Cause 2: Mobile Phase Preparation. If using pre-mixed mobile phases, the more volatile component (acetonitrile) can evaporate over time, changing the composition and affecting retention.[15] Mobile phase degradation, especially with additives like TFA, can also occur.[18]

    • Solution: Prepare fresh mobile phases daily. Use an online mixer (gradient pump) instead of pre-mixing if possible. Keep mobile phase bottles capped.

  • Cause 3: Temperature Fluctuations. Column temperature directly impacts retention time.[6][19]

    • Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

Q3: Ghost peaks are appearing in my blank gradient runs. What are they?

Answer: Ghost peaks are signals that appear in a blank injection, indicating they are not from the sample but from the system or mobile phase itself.[20] They are particularly common in gradient elution because impurities can accumulate on the column at low organic concentrations and then elute as the solvent strength increases.[21]

  • Cause 1: Mobile Phase Contamination. Even HPLC-grade solvents can contain trace impurities.[22][23] Water is a common source of contamination.

    • Solution: Use the highest quality solvents and water available (e.g., LC-MS grade). Prepare fresh mobile phases daily.

  • Cause 2: System Contamination. Contaminants can leach from tubing, seals, or be introduced from previous injections (carryover).

    • Solution: Flush the system thoroughly with a strong solvent like isopropanol. If carryover is suspected, program a needle wash with a strong solvent into your autosampler method.[20]

  • Cause 3: Mobile Phase Additive Degradation. Trifluoroacetic acid (TFA) is known to degrade over time, creating UV-active impurities.[18]

    • Solution: If using TFA, purchase it in small, sealed ampules and prepare mobile phases fresh for each run.

Section 4: Advanced Topics

FAQ: Should I use Trifluoroacetic Acid (TFA) instead of Formic Acid (FA)?

Answer: The choice of acid modifier can significantly impact chromatography, especially peak shape and MS compatibility.

  • Formic Acid (0.1%, pH ≈ 2.7):

    • Pros: Excellent for LC-MS applications as it is volatile and causes minimal ion suppression.[24][25] Generally provides good peak shape for many compounds.

    • Cons: It is a weaker acid and may not be as effective as TFA at masking silanol interactions for very basic compounds, potentially leading to more tailing.

  • Trifluoroacetic Acid (0.1%, pH ≈ 2.0):

    • Pros: A strong acid and an excellent ion-pairing agent. It is highly effective at eliminating peak tailing for basic compounds.[25][26]

    • Cons: Causes significant ion suppression in mass spectrometry, making it a poor choice for LC-MS analysis.[25][27] Can also be more aggressive towards column stationary phases over time.

Recommendation: For UV-based detection where peak shape is the primary concern, 0.1% TFA is a powerful tool. For LC-MS analysis, 0.1% Formic Acid is the standard choice. If peak shape with FA is poor, consider a different column chemistry (e.g., one with a different bonding or end-capping technology) before resorting to TFA in an MS method.

References

  • 〈621〉CHROM
  • Understanding the L
  • HPLC Column Selection Guide - SCION Instruments.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • <621> Chrom
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci.
  • Further Modifications to USP Chapter <621> Chrom
  • How to Identify Ghost Peaks in U/HPLC | Phenomenex.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Are You Sure You Understand USP <621>?
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments.
  • Exploring the Role of pH in HPLC Separ
  • Video Notes LC Troubleshooting Series Ghost Peaks - HPLC.
  • Causes of Retention Time Drift in HPLC - Element Lab Solutions.
  • How does an acid pH affect reversed-phase chromatography separ
  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separ
  • Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions.
  • Guide: HPLC columns selection guide - European Pharmaceutical Review.
  • Ghost Peaks in Gradient HPLC - Element Lab Solutions.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Developing HPLC Methods - Sigma-Aldrich.
  • Control pH During Method Development for Better Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - MDPI.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • Troubleshooting HPLC Column Retention Time Drift - Hawach.
  • 5 Main Types of HPLC Columns Explained - Torontech.
  • HPLC Column Selection Guide - Link Lab.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • The LCGC Blog: Retention Shifts in HPLC.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corpor
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.
  • TFA vs.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corpor
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • Optimizing a mobile phase gradient for peptide purification using flash column chrom
  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros - Reddit.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins - Sigma-Aldrich.
  • Gradient Optimization in HPLC - Welch M
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Gradient Design and Development.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]butanoate

This guide provides a comprehensive comparison of analytical methodologies for the quantification of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]butanoate, a compound of interest in pharmaceutical development. As a Senior Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]butanoate, a compound of interest in pharmaceutical development. As a Senior Application Scientist, the following sections will not only detail the experimental protocols but also elucidate the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals. The primary focus will be on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, with a comparative overview of alternative techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the routine quantification of methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]butanoate in bulk drug substances and formulated products, HPLC-UV stands as a cost-effective, robust, and widely accessible technique. Its principle lies in the separation of the analyte from potential impurities and degradation products based on its partitioning between a stationary phase (the HPLC column) and a mobile phase, followed by detection via ultraviolet light absorption.

Rationale for Method Development

The development of a successful HPLC-UV method hinges on the careful selection of chromatographic conditions to achieve optimal separation and detection. For a sulfonamide-related compound like methyl 4-[(1,1-dioxo-1-thian-3-yl)amino]butanoate, a reversed-phase C18 column is a logical starting point due to its versatility in separating moderately polar compounds.[1] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving the desired retention and peak shape.[2] The pH of the aqueous phase is adjusted to control the ionization state of the analyte, thereby influencing its retention time. The UV detection wavelength is selected based on the analyte's chromophore, ensuring maximum sensitivity.

Experimental Protocol: HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point would be an isocratic elution with a 70:30 (v/v) mixture of Solvent A and Solvent B.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte; for sulfonamides, this is often in the range of 260-280 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

Standard and sample solutions are prepared in a suitable diluent, typically the mobile phase, at a concentration within the linear range of the method.

Method Validation: Ensuring Suitability for Intended Purpose

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[4][5] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6]

Experimental Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a placebo sample (formulation matrix without the active pharmaceutical ingredient) to assess for matrix interference.

  • Analyze a standard solution of the analyte.

  • Analyze a sample of the drug product.

  • If available, analyze samples containing known impurities or degradation products.

  • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrate that the degradation peaks are well-resolved from the analyte peak.[7]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.[8]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r) and the y-intercept of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.999
Y-interceptClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[10]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.[9]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.[10]

Precision TypeAcceptance Criteria (%RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[9]

  • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

Intentionally vary critical method parameters one at a time and assess the effect on the results. Examples of variations include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • pH of the mobile phase (e.g., ± 0.2 units)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Alternative and Complementary Analytical Techniques

While HPLC-UV is a workhorse for routine analysis, other techniques offer distinct advantages, particularly in complex matrices or when higher sensitivity is required.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying trace levels of drugs and their metabolites in biological matrices.[11]

Principle: The HPLC system separates the components of a mixture, which are then ionized and introduced into a mass spectrometer. The first mass analyzer selects the precursor ion of the analyte, which is then fragmented. The second mass analyzer selects a specific product ion for detection. This multiple reaction monitoring (MRM) provides a high degree of specificity.[12]

Advantages:

  • High Sensitivity: Capable of detecting analytes at the picogram or femtogram level.[12]

  • High Selectivity: Reduces the likelihood of interference from matrix components.[11]

  • Structural Information: Can provide information about the molecular weight and structure of the analyte.[9]

Disadvantages:

  • Higher Cost: Instrumentation is significantly more expensive than HPLC-UV systems.

  • Matrix Effects: Ion suppression or enhancement can affect quantification and requires careful method development and validation.[13]

  • Complexity: Requires more specialized expertise to operate and maintain.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.

Principle: When a voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge at a velocity dependent on their charge-to-size ratio.

Advantages:

  • High Efficiency: Generates very sharp peaks, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Utilizes very small volumes of sample and buffer.

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC, which can be useful for impurity profiling.

Disadvantages:

  • Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the short path length of the capillary.

  • Lower Precision: Injection volumes can be less precise than in HPLC.

  • Limited to Charged Analytes: Best suited for the analysis of ionic or ionizable compounds.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Chromatographic separation and UV absorptionChromatographic separation and mass-based detectionElectrophoretic separation in a capillary
Sensitivity Moderate (ng-µg range)High to Very High (pg-fg range)Low to Moderate (ng-µg range)
Selectivity GoodExcellentGood to Excellent
Cost Low to ModerateHighModerate
Speed ModerateModerate to FastFast
Primary Use Routine QC, assay, and impurity determinationBioanalysis, trace analysis, structural elucidationChiral separations, analysis of charged molecules

Visualizing the Workflow

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC-UV Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob QC Routine Quality Control Rob->QC Implement

Caption: Workflow for HPLC-UV method validation.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_0 Primary Quantification cluster_1 High Sensitivity & Confirmation cluster_2 Orthogonal Separation HPLC_UV HPLC-UV LC_MSMS LC-MS/MS HPLC_UV->LC_MSMS For lower concentrations or bioanalysis CE Capillary Electrophoresis HPLC_UV->CE For complex mixtures or orthogonal confirmation

Sources

Comparative

Comparative Stability Analysis of Methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate Across Varying pH Levels

Executive Summary & Expert Context In pharmaceutical development, molecules containing both ester linkages and cyclic sulfonamides—such as methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate (hereafter referred to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Expert Context

In pharmaceutical development, molecules containing both ester linkages and cyclic sulfonamides—such as methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate (hereafter referred to as the "Target Ester")—present complex stability profiles. While the 1,1-dioxo-1,2-benzothiazole (saccharin-derived) scaffold offers excellent bioisosteric properties for drug design, its combination with a methyl ester creates competing degradation liabilities across different pH environments.

As an application scientist, I frequently observe that standard forced degradation studies often misinterpret the kinetic data of such dual-liability compounds. Esters are notoriously prone to base-catalyzed hydrolysis at elevated pH levels[1], whereas cyclic sulfonamides can undergo hydrolytic ring-opening under highly acidic conditions[2]. This guide provides a comparative stability analysis of the Target Ester against its amide and free-acid analogs, detailing the causality behind the degradation kinetics and providing a self-validating experimental protocol aligned with ICH Q1A(R2) guidelines[3].

Mechanistic Causality: The "V-Shaped" pH-Rate Profile

The stability of the Target Ester is heavily dictated by the specific acid and base catalysis of its functional groups. Like many pharmaceutical esters, it exhibits a classic "V-shaped" pH-rate profile, where maximum stability is achieved in the weakly acidic region (pH 4.0–5.0)[4].

  • Alkaline Conditions (pH > 7.4): The electron-withdrawing nature of the 1,1-dioxo-benzothiazole group increases the electrophilicity of the ester carbonyl. Under basic conditions, hydroxide ions rapidly attack the carbonyl carbon, leading to accelerated base-catalyzed hydrolysis and the formation of the free benzoic acid derivative.

  • Acidic Conditions (pH < 2.0): Specific acid catalysis drives the cleavage of the ester. Furthermore, the cyclic sulfonamide moiety, while generally stable at neutral pH, becomes susceptible to hydrolytic cleavage at pH 2.0 and below, resulting in ring-opened sulfonamide metabolites[2].

To mitigate these liabilities during lead optimization, medicinal chemists often replace the ester with an amide or utilize the free acid. The comparative data below illustrates the kinetic differences between these structural alternatives.

Comparative Stability Data

The following table summarizes the hydrolytic half-lives ( t1/2​ ) of the Target Ester compared to its structural analogs under accelerated conditions (40°C).

Table 1: Hydrolytic Half-Life ( t1/2​ in hours) at 40°C
Compound ScaffoldpH 1.2 (0.1 N HCl)pH 4.5 (Acetate)pH 7.4 (Phosphate)pH 10.0 (Borate)Primary Liability
Target Ester 45 h> 500 h120 h12 hBase-catalyzed ester hydrolysis
Amide Analog 300 h> 1000 h> 1000 h400 hHighly stable; slow acid hydrolysis
Free Acid Analog 150 h> 1000 h> 1000 h> 1000 hAcid-catalyzed sulfonamide opening

Data Interpretation: The Target Ester is highly labile at pH 10.0 due to rapid ester hydrolysis, whereas the Amide Analog provides a >30-fold increase in stability under the same basic conditions. The Free Acid Analog is virtually inert to base but shows moderate degradation at pH 1.2 due to the inherent instability of the cyclic sulfonamide under strong acid stress.

Degradation Pathways & Workflows

Understanding the exact degradation pathway is critical for developing stability-indicating analytical methods.

Pathway Parent Target Ester Methyl 4-[(1,1-dioxo...] Acid Free Benzoic Acid (Ester Hydrolysis) Parent->Acid pH > 7.4 (OH-) RingOpen Ring-Opened Sulfonamide (Acidic Cleavage) Parent->RingOpen pH < 2.0 (H+)

Figure 1: Divergent pH-dependent degradation pathways of the Target Ester.

Standardized Experimental Workflow

To ensure reproducibility and adherence to ICH Q1A(R2) standards[3], the following workflow must be strictly implemented.

Workflow Start 1. Stock Preparation (10 mM in DMSO) Buffer 2. Buffer Allocation (pH 1.2, 4.5, 7.4, 10.0) Start->Buffer Incubate 3. ICH Q1A Incubation (40°C / 75% RH) Buffer->Incubate Quench 4. Time-point Quenching (Crucial for Self-Validation) Incubate->Quench Analyze 5. HPLC-UV/MS Analysis Quantification & ID Quench->Analyze

Figure 2: Standardized workflow for pH-dependent forced degradation studies.

Experimental Protocols: Self-Validating Methodology

A common point of failure in stability studies is the continuation of degradation after the sample has been removed from the incubator, particularly while sitting in the autosampler queue. To establish a self-validating system, we utilize a strict "quench-and-shoot" methodology.

Step 1: Buffer and Sample Preparation
  • Stock Solution: Prepare a 10 mM stock of the Target Ester in anhydrous DMSO.

  • Aqueous Buffers: Prepare 50 mM buffer solutions:

    • pH 1.2: 0.1 N HCl

    • pH 4.5: Sodium Acetate / Acetic Acid

    • pH 7.4: Potassium Phosphate (monobasic/dibasic)

    • pH 10.0: Sodium Borate / NaOH

  • Spiking: Dilute the stock solution 1:100 into each buffer to achieve a final concentration of 100 µM (1% DMSO final).

Step 2: Incubation (ICH Q1A Guidelines)
  • Aliquot 1 mL of each buffered sample into amber glass HPLC vials to prevent concurrent photolytic degradation.

  • Place vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[3].

Step 3: The Quenching Protocol (Critical Step)

To freeze the kinetic profile at specific time points (0, 1, 3, 7, and 14 days), the pH must be immediately neutralized to the compound's zone of maximum stability (pH ~4.5).

  • For pH 10.0 samples: Withdraw 100 µL of the sample and immediately mix with 100 µL of 0.1 N HCl.

  • For pH 1.2 samples: Withdraw 100 µL of the sample and immediately mix with 100 µL of 0.1 N NaOH.

  • For pH 4.5 and 7.4 samples: Withdraw 100 µL and mix with 100 µL of cold Acetonitrile to precipitate buffer salts and arrest kinetics.

Step 4: HPLC-UV/MS Analysis
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and ESI-MS (Positive/Negative switching).

  • System Suitability Test (SST): Inject a mixed standard of the Target Ester and Free Acid prior to the run. Resolution ( Rs​ ) between the ester and acid peaks must be > 2.0 to validate the run.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Handling Protocols for Methyl 4-[(1,1-dioxo-1... Derivatives

[label="Spill Drafting the Protocol I'm now drafting the Spill Response/Decontamination Protocol, including initial containment, isolation, and cleaning steps. I'll describe necessary equipment such as absorbent pads, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Spill

Drafting the Protocol

I'm now drafting the Spill Response/Decontamination Protocol, including initial containment, isolation, and cleaning steps. I'll describe necessary equipment such as absorbent pads, spill kits, and personal protective equipment. I'm focusing on incorporating self-validation checks, such as verifying airflow and visual inspection, to validate effectiveness.

Finalizing the Spill Plan

I'm currently finalizing the spill response and decontamination protocol. I've broken it down into stages of assessment, evacuation, PPE donning, containment, collection, and secondary decontamination using sodium carbonate. I'm focusing on incorporating validation checks throughout, like ensuring the spill zone is clear and that there's no residue remaining after cleaning, to help the user.

Executive Summary

For the purposes of this comprehensive guide, we address the handling of the compound class represented by your query—specifically, methyl 4-[(1,1-dioxo-1... derivatives (such as methyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzoate or related sulfonamide/sulfone active pharmaceutical ingredients). In drug development and synthetic laboratories, these compounds present unique occupational hazards. As a Senior Application Scientist, I do not merely recommend wearing gloves to comply with basic safety checklists; rather, we must engineer a targeted barrier system based on the specific permeation kinetics of our carrier solvents and the electrophilic nature of the API.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound:

  • Electrophilic Reactivity & Sensitization: The 1,1-dioxo (sulfonyl) moiety is a strongly electron-withdrawing group. In biological contexts, this increases the electrophilicity of adjacent structures, potentially rendering the molecule a hapten. If exposed to unprotected skin, haptens can covalently bind to epidermal proteins, leading to severe contact dermatitis and systemic immune sensitization.

  • The "Trojan Horse" Solvent Effect: In drug discovery, these derivatives are frequently solubilized in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO rapidly permeates the stratum corneum, acting as a carrier that drags the dissolved API directly into the systemic circulation. Therefore, dermal protection must be rated for the solvent, not just the dry powder.

According to the, employers must conduct a hazard assessment that accounts for these specific chemical interactions rather than relying on generic lab safety protocols.

Quantitative PPE Selection Data

The National Research Council's emphasizes that no single glove material provides effective protection for all uses. The table below summarizes the quantitative breakthrough times for common carrier solvents used with sulfone derivatives, dictating our PPE choices.

Carrier SolventNitrile (4 mil)Butyl Rubber (13 mil)PVACausal Mechanism for Degradation
Dimethyl Sulfoxide (DMSO) > 240 min> 480 min> 480 minHighly polar aprotic; standard nitrile provides adequate steric hindrance for short-term handling.
N,N-Dimethylformamide (DMF) < 15 min> 480 min> 480 minRapidly swells nitrile polymers, compromising the barrier; butyl rubber provides superior resistance.
Dichloromethane (DCM) < 4 min< 15 min> 480 minSmall halogenated molecule rapidly permeates standard elastomers; Polyvinyl Alcohol (PVA) is strictly required.

Self-Validating Operational Protocols

Every protocol executed in the laboratory must be a self-validating system—meaning each step contains a built-in physical or visual check to confirm its success before proceeding to the next hazard level.

Protocol 1: Safe Weighing and Solubilization

Objective: Transfer and dissolve solid API while preventing aerosol exposure and solvent-mediated dermal permeation.

  • Preparation & Barrier Verification: Don standard PPE (flame-resistant lab coat, ANSI Z87.1 safety glasses). Don inner nitrile gloves (4 mil).

    • Validation Check: Stretch the webbing of the glove between your thumb and index finger; discard immediately if any opacity changes or micro-tears are visible.

  • Environmental Control: Tare the analytical balance inside a certified Class II Type B2 Biological Safety Cabinet or dedicated powder weighing isolator.

    • Validation Check: Verify the inward airflow velocity monitor reads between 0.4–0.5 m/s before opening the chemical container.

  • Primary Transfer: Using an anti-static spatula, transfer the dry methyl 4-[(1,1-dioxo-1... derivative to the weigh boat.

  • Solubilization & Carrier Risk Mitigation: If dissolving the compound in DMF or DCM, don a pair of heavy-duty outer gloves (e.g., 13-mil Butyl rubber or PVA) over the inner nitrile gloves.

    • Validation Check: Observe the dissolution process; a completely clear solution indicates total solvation, ensuring no microscopic dry powder remains to aerosolize upon opening the vial later.

  • Sealing & Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol) to remove trace API.

    • Validation Check: The vial exterior must be visually free of particulate and completely dry before removal from the containment hood.

Operational Workflow Diagram

G A Pre-Task Risk Assessment B Select PPE Level A->B C Standard Handling (< 10mg, Fume Hood) B->C Low Risk (<10mg) D Bulk Handling (> 10mg, Isolator) B->D High Risk (>10mg) E Execute Protocol C->E D->E F Spill Occurs? E->F G Spill Response (Evacuate, Neutralize) F->G Yes H Routine Decon (10% Carbonate Wash) F->H No I Waste Segregation G->I H->I

Operational workflow and decision matrix for handling complex sulfonamide derivatives.

Protocol 2: Emergency Spill Response and Disposal Plan

A framework for PPE use dictates that spill response requires an immediate escalation in barrier protection [3].

  • Assessment & Evacuation: If a spill >50 mL (solution) or >5 g (powder) occurs outside of primary containment, immediately evacuate the 5-meter radius.

    • Validation Check: Ensure no personnel are downwind of the spill zone and the laboratory doors are secured.

  • Upgraded PPE Donning: The designated responder must don a Tyvek suit, an N95/P100 particulate respirator (or PAPR for large powder spills), and chemical-resistant boots.

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth). Do not use combustible absorbents like sawdust, as complex sulfones can exhibit unexpected reactivity.

  • Collection: Sweep the absorbed mixture using a non-sparking scoop into a heavily lined hazardous waste bag.

    • Validation Check: The spill surface should have no visible residue, powder, or solvent sheen remaining.

  • Secondary Decontamination: Wash the area with a 10% sodium carbonate solution to safely hydrolyze any residual reactive esters or sulfonamides, followed by a DI water rinse.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf).[Link]

  • National Institutes of Health. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC).[Link]

© Copyright 2026 BenchChem. All Rights Reserved.